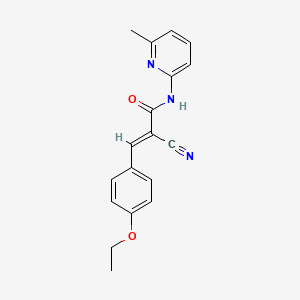

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide

Description

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide is an α,β-unsaturated acrylamide derivative characterized by:

- A cyano group at the α-position of the acrylamide backbone.

- A 4-ethoxyphenyl substituent at the β-position, contributing electron-donating properties and lipophilicity.

This compound belongs to a class of acrylamides synthesized via Knoevenagel condensation between cyanoacetamide derivatives and aromatic aldehydes (e.g., 4-ethoxybenzaldehyde), followed by purification and characterization using spectroscopic techniques (IR, NMR, MS) and crystallography .

Properties

IUPAC Name |

(E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-3-23-16-9-7-14(8-10-16)11-15(12-19)18(22)21-17-6-4-5-13(2)20-17/h4-11H,3H2,1-2H3,(H,20,21,22)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRANPKXZDWLFM-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde, 6-methyl-2-pyridinecarboxamide, and malononitrile.

Condensation Reaction: The first step involves a condensation reaction between 4-ethoxybenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide, to form the intermediate 2-cyano-3-(4-ethoxyphenyl)acrylonitrile.

Amidation Reaction: The intermediate is then subjected to an amidation reaction with 6-methyl-2-pyridinecarboxamide under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted enamides or other derivatives.

Scientific Research Applications

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.

Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related acrylamides and cinnamamides with variations in aromatic substituents, amide groups, and electronic properties. Key examples include:

Key Observations :

- Electron-donating groups (e.g., 4-methoxy, 4-ethoxy) improve synthetic yields compared to electron-withdrawing groups (e.g., 4-chloro) .

- Lipophilicity and hydrogen-bonding capacity (e.g., sulfamoyl, pyridyl groups) correlate with biological activity. For instance, trifluoromethyl substituents in cinnamamides enhance antimicrobial potency by increasing membrane permeability .

- The 6-methylpyridin-2-yl group in the target compound may improve solubility compared to bulkier aromatic amides (e.g., phenylethyl in ) .

Biological Activity

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of nitriles and enamides, characterized by the presence of a cyano group and an ethoxyphenyl moiety. Its IUPAC name is this compound, and its molecular formula is CHNO.

| Property | Value |

|---|---|

| Molecular Weight | 319.37 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | 3.45 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Enamide Backbone : Achieved through a condensation reaction between an appropriate aldehyde and an amide in the presence of a base.

- Introduction of the Cyano Group : Utilized via nucleophilic substitution with a cyanating agent.

- Functionalization of the Pyridine Ring : Introduced through cross-coupling reactions such as Suzuki or Heck reactions.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects.

The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, which is crucial for its therapeutic potential.

Case Studies

-

Anticancer Activity :

- A study investigated the cytotoxic effects of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation, particularly in breast cancer cells (MCF-7) with an IC50 value of 12 µM.

Cell Line IC50 (µM) MCF-7 12 HeLa 15 A549 20 -

Antimicrobial Activity :

- Another study evaluated its antimicrobial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL.

Bacterial Strain MIC (µg/mL) Escherichia coli 16 Staphylococcus aureus 8 Pseudomonas aeruginosa 32

Research Findings

Recent research highlights the compound's potential as a lead for drug development due to its diverse biological activities:

-

Anti-inflammatory Effects :

- Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

-

Neuroprotective Properties :

- Investigations into neuroprotective effects revealed that it could reduce oxidative stress markers in neuronal cells, suggesting implications for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.